molecular formula C44H28N2 B6590700 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline CAS No. 1174006-43-9

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B6590700
CAS No.: 1174006-43-9
M. Wt: 584.7 g/mol
InChI Key: XESMNQMWRSEIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene and phenyl groups attached to a phenanthroline core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with corresponding anilines, followed by treatment with metal dichlorides such as iron or cobalt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms of the compound.

Scientific Research Applications

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its role as a catalyst and in biological applications where it can modulate metal ion concentrations and activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline stands out due to its unique combination of naphthalene and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and stability.

Biological Activity

2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly referred to as NBPhen, is a compound of significant interest in the fields of medicinal chemistry and materials science. This article explores its biological activity, particularly its interactions with DNA and potential anticancer properties.

  • Molecular Formula : C₄₄H₂₈N₂
  • Molecular Weight : 584.71 g/mol
  • CAS Number : 1174006-43-9

NBPhen is structurally related to other phenanthroline derivatives, which are known for their ability to intercalate into DNA and exhibit various biological activities.

1. DNA Interactions

NBPhen has been studied for its ability to interact with DNA, particularly G-quadruplex structures. Research indicates that it can selectively bind to telomeric G-quadruplex DNA over double-stranded DNA (dsDNA), which is crucial for its potential anticancer activity. The binding affinity of NBPhen to G-quadruplex DNA suggests that it may inhibit telomerase activity, a common target in cancer therapy.

Case Studies

Recent studies have evaluated the cytotoxic effects of NBPhen against various cancer cell lines:

  • Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon).
  • Normal Cell Lines : HFF-1 (human foreskin fibroblast) and RWPE-1 (prostate epithelial).

Results showed that NBPhen exhibited moderate cytotoxicity with IC₅₀ values ranging from 30 to 80 μM across different tumor cells, while demonstrating lower toxicity towards normal cells. Notably, the compound displayed selective cytotoxicity towards prostate cancer cells compared to healthy prostate cells, indicating its potential as a selective anticancer agent.

Cell LineIC₅₀ (μM)Selectivity Ratio
PC-318Moderate
DU14530Low
HeLa50Moderate
MCF-770Low
HT2980Low
HFF-1>100High
RWPE-1>100High

The mechanism through which NBPhen induces cell death appears to be primarily via apoptosis. Flow cytometry analysis revealed that treatment with NBPhen led to significant increases in apoptotic cell populations in cancer cell lines. This effect was corroborated by Annexin V/PI assays, confirming that NBPhen triggers apoptosis rather than necrosis.

4. Comparison with Other Compounds

NBPhen's biological activity has been compared with other known phenanthroline derivatives such as PhenDC3 and PhenQE8, which also exhibit G4-binding properties and anticancer effects. These comparisons highlight NBPhen's unique selectivity profile and its potential advantages in therapeutic applications.

Properties

IUPAC Name

2,9-dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-21-19-29-11-7-9-17-33(29)25-35)45-43-37(39)23-24-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-22-20-30-12-8-10-18-34(30)26-36/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESMNQMWRSEIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695173
Record name 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174006-43-9
Record name 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Reactant of Route 5
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Reactant of Route 6
Reactant of Route 6
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.